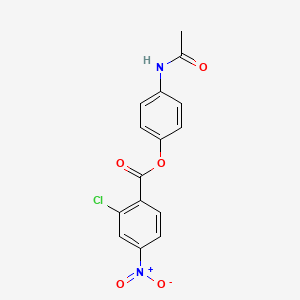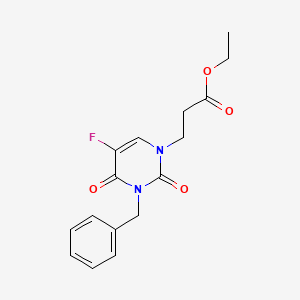
ethyl 3-(formylamino)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(formylamino)-1H-indole-2-carboxylate, also known as EFIC, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. EFIC belongs to the indole class of organic compounds and is synthesized using a multi-step process.
Scientific Research Applications
Ethyl 3-(formylamino)-1H-indole-2-carboxylate has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of ethyl 3-(formylamino)-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. This compound has also been shown to have antioxidant properties, which protect neurons from oxidative stress and prevent neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the modulation of gene expression. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to protect neurons from oxidative stress, which can lead to neurodegeneration. This compound has been shown to modulate gene expression by inhibiting HDACs, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Advantages and Limitations for Lab Experiments
Ethyl 3-(formylamino)-1H-indole-2-carboxylate has several advantages for lab experiments, including its high purity and yield, its potential therapeutic applications, and its ability to modulate gene expression. However, this compound also has some limitations, including its cost and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on ethyl 3-(formylamino)-1H-indole-2-carboxylate, including further investigation into its mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic applications. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential as a therapeutic agent.
Conclusion
This compound is a chemical compound with potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its mechanism of action involves the inhibition of key enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. This compound has several advantages for lab experiments, including its high purity and yield, its potential therapeutic applications, and its ability to modulate gene expression. However, further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesis Methods
Ethyl 3-(formylamino)-1H-indole-2-carboxylate is synthesized using a multi-step process that involves the condensation of indole-2-carboxylic acid with ethyl chloroformate to produce ethyl indole-2-carboxylate. The resulting compound is then treated with formylamine to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Properties
IUPAC Name |
ethyl 3-formamido-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(13-7-15)8-5-3-4-6-9(8)14-11/h3-7,14H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIPQLRJHSWVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355665 |
Source


|
| Record name | 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61553-72-8 |
Source


|
| Record name | 1H-Indole-2-carboxylic acid, 3-(formylamino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5848688.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)


![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5848703.png)



![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)


